An In-depth Technical Guide to (R)-2-Aminopent-4-en-1-ol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (R)-2-Aminopent-4-en-1-ol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-2-Aminopent-4-en-1-ol hydrochloride, also known as (R)-allylglycinol hydrochloride, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a primary alcohol, a primary amine at a stereogenic center, and a terminal alkene, offers multiple points for chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of (R)-2-Aminopent-4-en-1-ol hydrochloride, with a focus on its role in the development of novel therapeutics.
Introduction: The Strategic Value of (R)-2-Aminopent-4-en-1-ol Hydrochloride
Chiral amines and amino alcohols are privileged scaffolds in a vast array of biologically active molecules and approved pharmaceuticals. The precise three-dimensional arrangement of functional groups is often critical for molecular recognition and, consequently, for therapeutic efficacy. (R)-2-Aminopent-4-en-1-ol hydrochloride provides a synthetically versatile platform for introducing a specific stereochemistry into a target molecule. The hydrochloride salt form enhances the stability and handling of this otherwise basic and potentially air-sensitive amino alcohol.
The strategic importance of this molecule lies in the orthogonal reactivity of its three functional groups:
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The primary amine allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities.
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The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be used in ether or ester linkages.
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The terminal alkene is amenable to a wide range of transformations, including olefin metathesis, hydrogenation, and various addition reactions.
This trifunctional nature, combined with its defined stereochemistry, makes (R)-2-Aminopent-4-en-1-ol hydrochloride a powerful tool for constructing complex molecular architectures, particularly in the field of antiviral and anticancer drug discovery.
Physicochemical and Structural Properties
The hydrochloride salt of (R)-2-aminopent-4-en-1-ol is typically a solid at room temperature, which simplifies handling and storage compared to the free base.[1]
Chemical Structure
Caption: Chemical structure of (R)-2-Aminopent-4-en-1-ol hydrochloride.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [2][3][4] |
| Molecular Weight | 137.61 g/mol | [1][3][4] |
| CAS Number | 926660-30-2 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | Commercially available up to >97% | [1] |
| Storage | 2-8°C, under inert atmosphere, protect from light | [1][2][3] |
| Computed XLogP3 | -0.2 (for free base) | [5] |
| Hydrogen Bond Donor Count | 2 (for free base) | [5] |
| Hydrogen Bond Acceptor Count | 2 (for free base) | [5] |
Note: Experimental data for melting point, specific rotation, and solubility are not consistently reported in the literature and should be determined empirically for each batch.
Synthesis of (R)-2-Aminopent-4-en-1-ol Hydrochloride
The most reliable and stereocontrolled synthesis of (R)-2-aminopent-4-en-1-ol hydrochloride involves a two-step sequence starting from the corresponding chiral amino acid, (R)-allylglycine. This approach leverages the commercial availability of the starting material in high enantiopurity.
Caption: General synthetic workflow for (R)-2-Aminopent-4-en-1-ol hydrochloride.
Step 1: Protection of the Amine
The primary amine of (R)-allylglycine is first protected to prevent side reactions during the reduction of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid of N-Boc-(R)-allylglycine is then selectively reduced to the corresponding primary alcohol. A common and effective method is the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF), which readily reduce carboxylic acids without affecting the Boc protecting group or the terminal alkene.
Step 3: Deprotection and Salt Formation
In the final step, the Boc-protecting group is removed under acidic conditions. Treatment with a solution of hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether simultaneously cleaves the Boc group and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.
Self-Validating Experimental Protocol
Materials:
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(R)-allylglycine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF), anhydrous
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Borane-tetrahydrofuran complex (1 M in THF)
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Hydrochloric acid (4 M in 1,4-dioxane)
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Diethyl ether, anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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N-Boc Protection:
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Dissolve (R)-allylglycine (1.0 eq) in a 1:1 mixture of THF and water.
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Add NaOH (1.1 eq) and stir until a clear solution is obtained.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of Boc₂O (1.1 eq) in THF dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Acidify the reaction mixture to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-allylglycine.
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Reduction to N-Boc-(R)-allylglycinol:
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Dissolve N-Boc-(R)-allylglycine (1.0 eq) in anhydrous THF under an argon atmosphere.
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Cool the solution to 0 °C.
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Add BH₃·THF (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Carefully quench the reaction by the slow addition of methanol at 0 °C.
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Concentrate the mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate to yield N-Boc-(R)-allylglycinol.
-
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Deprotection and Salt Formation:
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Dissolve the crude N-Boc-(R)-allylglycinol in a minimal amount of anhydrous diethyl ether.
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Cool the solution to 0 °C.
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Add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise. A white precipitate should form.
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Stir the suspension at 0 °C for 1 hour and then at room temperature for 2 hours.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Aminopent-4-en-1-ol hydrochloride.
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Spectroscopic Analysis and Characterization
Due to the absence of published experimental spectra, this section provides a predicted spectroscopic profile based on the known structure and general principles of spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of the title compound.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.8 | m | 1H | H-4 | Vinylic proton, deshielded by the double bond. |
| ~5.2 | m | 2H | H-5 | Terminal vinylic protons. |
| ~3.7 | dd | 1H | H-1a | Diastereotopic proton of the CH₂OH group, adjacent to the chiral center. |
| ~3.6 | dd | 1H | H-1b | Diastereotopic proton of the CH₂OH group, adjacent to the chiral center. |
| ~3.4 | m | 1H | H-2 | Proton at the chiral center, coupled to protons at C-1 and C-3. |
| ~2.4 | m | 2H | H-3 | Allylic protons, coupled to protons at C-2 and C-4. |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~134 | C-4 | Vinylic methine carbon. |
| ~120 | C-5 | Terminal vinylic methylene carbon. |
| ~65 | C-1 | Carbon of the primary alcohol (CH₂OH). |
| ~55 | C-2 | Chiral carbon bearing the amino group. |
| ~35 | C-3 | Allylic methylene carbon. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3200-3000 | N-H stretch | Ammonium (NH₃⁺) |
| ~3080 | =C-H stretch | Alkene |
| 2960-2850 | C-H stretch | Alkane |
| ~1640 | C=C stretch | Alkene |
| ~1600 & ~1500 | N-H bend | Ammonium (NH₃⁺) |
| ~1050 | C-O stretch | Primary Alcohol |
Predicted Mass Spectrum (ESI+)
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Molecular Ion: A prominent peak is expected at m/z = 102.1 ([M+H]⁺), corresponding to the protonated free base (C₅H₁₂NO⁺).
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Major Fragments:
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m/z = 84.1: Loss of water (H₂O) from the molecular ion.
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m/z = 71.1: Loss of the hydroxymethyl group (·CH₂OH).
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m/z = 44.1: Cleavage to form the [CH(NH₂)CH₂OH]⁺ fragment.
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Applications in Drug Development and Medicinal Chemistry
(R)-2-Aminopent-4-en-1-ol hydrochloride is a quintessential chiral building block, primarily utilized in the synthesis of complex molecules where stereochemistry is crucial for biological activity. Its most significant potential lies in the development of antiviral agents, particularly HIV protease inhibitors.[3]
A Key Motif in HIV Protease Inhibitors
Many potent HIV protease inhibitors, such as Darunavir, incorporate a core structure that can be retrosynthetically derived from chiral amino alcohols.[6][7][8][9] The (R)-stereochemistry at the amino-bearing carbon and the presence of a hydroxyl group are common features in these drugs, as they often play a critical role in binding to the active site of the HIV protease enzyme.
The terminal alkene in (R)-2-aminopent-4-en-1-ol provides a handle for further elaboration. For instance, it can undergo oxidative cleavage to an aldehyde, which can then be used in various C-C bond-forming reactions to build up the complex side chains characteristic of many protease inhibitors.
Example Application: A Building Block for Darunavir Analogs
While not a direct precursor in the most common industrial syntheses of Darunavir, (R)-2-aminopent-4-en-1-ol represents a structurally analogous and synthetically useful starting material for the creation of novel Darunavir analogs for structure-activity relationship (SAR) studies. The amino and hydroxyl groups mimic the core of the active portion of the drug, while the allyl group allows for diverse modifications to probe the binding pocket of the enzyme.
Safety and Handling
(R)-2-Aminopent-4-en-1-ol hydrochloride is classified as harmful and requires careful handling in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes.
Conclusion
(R)-2-Aminopent-4-en-1-ol hydrochloride is a high-value chiral intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the enantioselective synthesis of complex molecular targets. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, a predicted spectroscopic profile for its characterization, and a discussion of its strategic importance in the development of novel therapeutics, particularly in the field of HIV research. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such versatile chiral building blocks will undoubtedly increase.
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